molecular formula C24H27NO6 B3177504 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid CAS No. 1799443-40-5

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B3177504
CAS No.: 1799443-40-5
M. Wt: 425.5 g/mol
InChI Key: CYWWLVIEAOUXGW-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral, Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with a methyl-substituted amino group and a tert-butoxy ester at the C4 position (Figure 1). Its molecular formula is C₂₅H₂₉NO₆, with a molecular weight of 439.50 g/mol . The tert-butoxy ester enhances solubility in organic solvents (e.g., DCM, DMF) and provides acid-labile protection, making it valuable in solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWWLVIEAOUXGW-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119967
Record name D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 4-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799443-40-5
Record name D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 4-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799443-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 4-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid is a derivative of aspartic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is notable for its potential applications in peptide synthesis and modification, which may influence protein folding and stability. While specific biological activities are not extensively documented, the compound's structural characteristics suggest it may exhibit significant bioactivity.

Molecular Characteristics

  • IUPAC Name : (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
  • Molecular Formula : C₁₉H₃₁N₃O₅
  • Molecular Weight : 425.5 g/mol

Structural Features

FeatureDescription
Fluorenyl GroupProvides aromatic stability and potential bioactivity
Methoxycarbonyl GroupProtects the amino group, enhancing stability
Tert-butoxy GroupImparts hydrophobic characteristics

Antimicrobial Activity

Research indicates that compounds with similar structural motifs to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid may possess antimicrobial properties. For instance, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The fluorenone nucleus is associated with diverse pharmacological actions, including antimicrobial and anticancer effects.

Case Studies and Research Findings

  • Antimicrobial Resistance : A study highlighted the synthesis of new O-aryl-carbamoyl-oxymino-fluorene derivatives, demonstrating their effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis . The modifications in the fluorenone structure were crucial for enhancing bioactivity.
  • Structure–Activity Relationships (SAR) : Investigations into aspartic acid derivatives revealed that specific modifications can significantly improve biological activity. For example, certain derivatives exhibited inhibitory rates against liver fibrosis markers that outperformed standard treatments . This indicates that similar modifications could enhance the activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid).
  • Potential in Peptide Synthesis : As a protected amino acid derivative, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid may be utilized in synthesizing peptides with improved stability and function, potentially leading to novel therapeutic agents.

Comparative Analysis of Similar Compounds

Compound NameMolecular WeightKey Features
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)...)411.5 g/molContains an additional carbon affecting properties
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethylbutanoic acid439.5 g/molSimilar structure but without tert-butyl ester

Comparison with Similar Compounds

Structural Analogs with Varying Ester Groups

Methoxy vs. tert-Butoxy Esters
Compound Name Ester Group Molecular Weight (g/mol) Stability Solubility Key Applications
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid tert-Butoxy 439.50 Acid-labile; stable in basic conditions High in DCM, THF SPPS, intermediates for bioactive molecules
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methoxy 383.40 Base-sensitive; requires harsher conditions for deprotection Moderate in polar solvents (DMF, acetonitrile) Limited to non-acidic cleavage workflows

Key Findings :

  • The tert-butoxy ester’s acid sensitivity allows mild deprotection (e.g., with TFA), reducing side reactions in SPPS .
  • Methoxy esters are less sterically hindered but require stronger bases (e.g., NaOH) for hydrolysis, limiting compatibility with acid-sensitive substrates .
Branched vs. Linear Esters
Compound Name Ester Group Molecular Weight (g/mol) Notes
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid 3-Methylpentan-3-yl 439.50 Bulkier than tert-butoxy; enhances lipophilicity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid tert-Butoxy 439.50 Optimal balance of solubility and deprotection ease

Key Findings :

  • Bulkier esters (e.g., 3-methylpentan-3-yl) improve lipid solubility but may hinder crystallization during purification .

Analogs with Modified Amino Substituents

Methylamino vs. Unsubstituted Amino Groups
Compound Name Amino Group Molecular Weight (g/mol) Reactivity in SPPS
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid Methylamino 439.50 Steric hindrance slows coupling; requires activators (e.g., HOBt/EDC)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid Unsubstituted 369.37 Faster coupling due to reduced steric bulk

Key Findings :

  • Methyl substitution on the amino group reduces racemization risk but necessitates optimized coupling conditions .

Key Findings :

  • Both compounds share similar hazards (e.g., irritation), but tert-butoxy derivatives may pose fewer respiratory risks due to lower volatility .

Q & A

Basic: What are the recommended methods for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. Key steps include:

  • Step 1: Activation of the carboxylic acid moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation .
  • Step 2: Introduction of the tert-butoxy group via esterification under anhydrous conditions, often employing tert-butyl chloride and a base such as DMAP (4-dimethylaminopyridine) .
  • Step 3: Final deprotection and purification using reverse-phase HPLC or flash chromatography to isolate the enantiomerically pure product .
    Reaction conditions (e.g., solvent choice, temperature) should be optimized to minimize racemization, particularly at stereosensitive centers .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Handling: Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage: Store in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and incompatible materials (strong acids/bases) to prevent decomposition .

Advanced: What strategies are effective in resolving contradictions between theoretical and experimental yield data during synthesis?

Methodological Answer:

  • Root-Cause Analysis: Use LC-MS or NMR to identify side products (e.g., racemization, incomplete coupling) .
  • Optimization: Adjust stoichiometry (e.g., excess coupling agent) or reaction time. For example, microwave-assisted synthesis can enhance reaction efficiency and yield .
  • Data Reconciliation: Compare results across multiple batches and validate purity via orthogonal methods (e.g., HPLC + melting point analysis) .

Advanced: How can the stereochemical integrity of the compound be confirmed post-synthesis?

Methodological Answer:

  • Chiral HPLC: Use a chiral stationary phase (e.g., cellulose-based columns) to separate enantiomers and calculate enantiomeric excess (ee) .
  • Circular Dichroism (CD): Analyze CD spectra to verify the (R)-configuration at the stereocenter .
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Basic: What purification techniques are recommended for this compound?

Methodological Answer:

  • Flash Chromatography: Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for preliminary purification .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to remove hydrophobic impurities .
  • Reverse-Phase HPLC: Employ C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced: What analytical methods are critical for assessing purity and structural fidelity?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm backbone structure and detect residual solvents .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect trace impurities (<0.1%) .
  • FT-IR: Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) to rule out degradation .

Basic: What are the primary hazards associated with handling this compound, and what PPE is required?

Methodological Answer:

  • Hazards: Acute toxicity (Category 4 for oral/dermal/inhalation routes); may cause skin/eye irritation .
  • PPE: Nitrile gloves, chemical goggles, lab coat, and N95 respirator if handling powders. Use in a ventilated enclosure .

Advanced: How can researchers optimize coupling reactions involving this Fmoc-protected amino acid derivative?

Methodological Answer:

  • Solvent Selection: Use DMF or dichloromethane for solubility and low nucleophilicity to suppress side reactions .
  • Catalyst Systems: Employ HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) for efficient activation .
  • Temperature Control: Maintain reactions at 0–4°C to minimize epimerization during coupling .

Basic: What are the documented incompatibilities of this compound with other reagents?

Methodological Answer:

  • Avoid: Strong acids (risk of Fmoc deprotection), oxidizing agents (potential combustion), and reducing agents (may alter tert-butoxy groups) .
  • Documented Stability: Stable under inert atmospheres but degrades in aqueous acidic/basic conditions .

Advanced: What in silico approaches are recommended for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects and transition states to predict regioselectivity in esterification .
  • Density Functional Theory (DFT): Calculate activation energies for proposed reaction steps (e.g., amide bond formation) .
  • Retrosynthetic Software: Use tools like Synthia or Reaxys to design pathways prioritizing atom economy and stereochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.